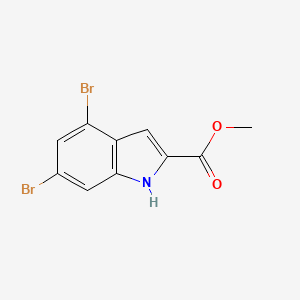

methyl 4,6-dibromo-1H-indole-2-carboxylate

CAS No.: 2866335-79-5

Cat. No.: VC12013011

Molecular Formula: C10H7Br2NO2

Molecular Weight: 332.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866335-79-5 |

|---|---|

| Molecular Formula | C10H7Br2NO2 |

| Molecular Weight | 332.98 g/mol |

| IUPAC Name | methyl 4,6-dibromo-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |

| Standard InChI Key | DPTGSBYOSXXKDQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br |

| Canonical SMILES | COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br |

Introduction

Structural and Physicochemical Properties

The molecular formula of methyl 4,6-dibromo-1H-indole-2-carboxylate is CHBrNO, with a molecular weight of 341.98 g/mol. Key physicochemical properties can be inferred from closely related compounds:

-

Density: Estimated at 1.6–1.7 g/cm³, based on analogs like methyl 4-bromo-1H-indole-2-carboxylate (1.6 g/cm³) .

-

Boiling Point: Predicted to exceed 390°C, considering the increased molecular weight compared to mono-brominated analogs (e.g., 386°C for methyl 4-bromo-1H-indole-2-carboxylate) .

-

Solubility: Likely low in polar solvents due to the hydrophobic bromine substituents but soluble in organic solvents like dimethylformamide (DMF) or dichloromethane.

The crystal structure of methyl 1H-indole-2-carboxylate (monoclinic, space group P2/c) reveals a planar indole core with ester group orientation influencing packing interactions . Introducing bromine atoms at positions 4 and 6 would enhance molecular symmetry and potentially alter crystallinity.

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of methyl 4,6-dibromo-1H-indole-2-carboxylate can be achieved through sequential bromination and esterification steps, as demonstrated for analogous compounds:

-

Esterification of Indole-2-Carboxylic Acid:

Indole-2-carboxylic acid is treated with methanol and concentrated sulfuric acid under reflux to yield methyl indole-2-carboxylate . For example, methyl 1H-indole-2-carboxylate is synthesized in 92% yield via this method . -

Regioselective Bromination:

-

Step 1 (C4 Bromination): Direct bromination using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C .

-

Step 2 (C6 Bromination): Further bromination under controlled conditions, potentially employing directing groups or catalysts to ensure regioselectivity. For instance, 6-bromoindole-2-carboxylic acid derivatives are synthesized via palladium-catalyzed Buchwald–Hartwig reactions .

-

A one-pot trifunctionalization strategy, as reported for 3,6-dibromoindoles, could also be adapted. Using N-bromo sulfoximines as dual brominating and functionalizing reagents, 2-sulfoximidoyl-3,6-dibromo indoles are synthesized in yields up to 94% . Adapting this method for methyl ester derivatives may streamline the synthesis.

Key Intermediate Characterization

Intermediate compounds in the synthesis pathway include:

-

Methyl 4-bromo-1H-indole-2-carboxylate (CAS: 167479-13-2): Density 1.6 g/cm³, boiling point 386°C .

-

Methyl 6-bromo-1H-indole-2-carboxylate: Synthesized via Vilsmeier–Haack formylation followed by bromination .

Biological Activity and Applications

Antitumor Activity

Halogenated indoles are explored as tubulin polymerization inhibitors and kinase modulators:

-

Tubulin Binding: Bromine substitutions stabilize interactions with tubulin’s colchicine-binding site, inhibiting microtubule assembly .

-

Checkpoint Kinase 1 (Chk1) Inhibition: Bisindolylmaleimide derivatives with halogenated indoles abrogate cell cycle arrest at nanomolar concentrations .

While direct data for methyl 4,6-dibromo-1H-indole-2-carboxylate are scarce, analogs provide reference benchmarks:

-

NMR (Methyl 4-bromo-1H-indole-2-carboxylate):

-

MS (Methyl 6-bromo-1H-indole-4-carboxylate): m/z 254.08 [M+H] .

For the dibromo compound, expect distinct H NMR signals for H-5 and H-7 protons (δ ~7.5–8.0 ppm) and a molecular ion peak at m/z 341.98.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume